molecular formula C17H14Cl2F3NO2 B4779863 2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No. B4779863
M. Wt: 392.2 g/mol
InChI Key: XHCWMSLBMLVBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as 'Trifludimoxazin', is a synthetic herbicide that belongs to the oxazole class of compounds. It was first discovered and developed by Syngenta Crop Protection AG, Switzerland, in the year 2003. Trifludimoxazin has been found to be effective against a wide range of broadleaf weeds and grasses, making it a useful tool for weed control in agriculture and horticulture.

Mechanism of Action

Trifludimoxazin acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, resulting in the death of the plant. Trifludimoxazin is a selective herbicide, meaning it only affects plants that are susceptible to its mode of action.
Biochemical and Physiological Effects:
Trifludimoxazin has been found to have no significant effects on human health or the environment when used according to label instructions. It is not toxic to mammals, birds, or aquatic organisms, and has a low potential for bioaccumulation. However, Trifludimoxazin can cause eye and skin irritation, and should be handled with care.

Advantages and Limitations for Lab Experiments

Trifludimoxazin has several advantages for use in laboratory experiments. It is a highly effective herbicide, with a broad spectrum of activity against a wide range of weeds and grasses. It is also relatively easy to handle and store, and has a long shelf life. However, Trifludimoxazin can be expensive, and may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for research on Trifludimoxazin. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Another area of interest is the study of its potential applications in the field of medicine, such as its use as an anti-cancer agent. Additionally, further research is needed to fully understand the mode of action of Trifludimoxazin and its effects on non-target organisms.

Scientific Research Applications

Trifludimoxazin has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of broadleaf weeds and grasses. It has been used in various agricultural and horticultural settings to control weeds and increase crop yields. In addition to its herbicidal properties, Trifludimoxazin has also been found to have potential applications in the field of medicine.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO2/c1-16(2,25-12-6-3-10(18)4-7-12)15(24)23-14-8-5-11(19)9-13(14)17(20,21)22/h3-9H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCWMSLBMLVBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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